molecular formula C11H13BrClNO2 B13659559 (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B13659559
M. Wt: 306.58 g/mol
InChI Key: IJLORLGDTCOFRU-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 3rd position of the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:

    Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Reducing agents (LiAlH4), solvents (ether), low temperatures.

    Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone), room temperature.

Major Products Formed

    Substitution: Substituted tetrahydroisoquinolines.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
  • (S)-Propyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Uniqueness

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1

InChI Key

IJLORLGDTCOFRU-PPHPATTJSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br.Cl

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.